molecular formula C22H21NO5S2 B281292 Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate

Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate

Cat. No. B281292
M. Wt: 443.5 g/mol
InChI Key: PVHIVEJPFMDISM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate, also known as BTF, is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. BTF is a naphthofuran derivative that possesses a unique structure and exhibits promising biological activities.

Mechanism of Action

The mechanism of action of Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is not fully understood. However, it has been shown to inhibit the activity of certain enzymes and proteins that are involved in various biological processes. Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that plays a key role in the inflammatory response. In addition, Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been shown to inhibit the activity of protein kinase B (AKT), which is a protein that is involved in cell signaling pathways.
Biochemical and Physiological Effects
Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been shown to exhibit various biochemical and physiological effects. It has been shown to inhibit the production of inflammatory mediators, such as prostaglandins and cytokines. In addition, Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been shown to induce apoptosis, which is a process of programmed cell death that is important for the regulation of cell growth and development. Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has also been shown to inhibit the growth of various cancer cell lines.

Advantages and Limitations for Lab Experiments

Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits promising biological activities. In addition, Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate can be easily modified to generate analogs with improved biological activities. However, Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate also has some limitations for lab experiments. It is not very soluble in water, which can make it difficult to work with in aqueous solutions. In addition, Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has not been extensively studied in vivo, which limits its potential for therapeutic applications.

Future Directions

There are several future directions for the study of Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate. One area of research is the development of Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate analogs with improved biological activities. Another area of research is the investigation of the mechanism of action of Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate and its analogs. In addition, the in vivo efficacy and safety of Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate and its analogs need to be further evaluated. Finally, the potential therapeutic applications of Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate and its analogs need to be explored in more detail.
Conclusion
In conclusion, Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate is a chemical compound that exhibits promising biological activities and has potential therapeutic applications. The synthesis of Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate involves a series of chemical reactions that are carried out in a laboratory setting. Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been extensively studied for its potential therapeutic applications, and it has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has several advantages for lab experiments, but it also has some limitations. There are several future directions for the study of Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate, including the development of analogs with improved biological activities and the investigation of its mechanism of action.

Synthesis Methods

The synthesis of Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate involves a series of chemical reactions that are carried out in a laboratory setting. The starting material for the synthesis is 2-methyl-5-nitronaphthoic acid, which is converted to the corresponding amine using a reducing agent. The amine is then reacted with thionyl chloride to form the corresponding sulfonyl chloride. The final step involves the reaction of the sulfonyl chloride with a thiophene derivative and an ester to form Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate.

Scientific Research Applications

Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial activities. Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been investigated as a potential treatment for various diseases, including cancer, arthritis, and bacterial infections. In addition, Butyl 2-methyl-5-[(2-thienylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate has been used as a research tool to study the mechanism of action of various biological processes.

properties

Molecular Formula

C22H21NO5S2

Molecular Weight

443.5 g/mol

IUPAC Name

butyl 2-methyl-5-(thiophen-2-ylsulfonylamino)benzo[g][1]benzofuran-3-carboxylate

InChI

InChI=1S/C22H21NO5S2/c1-3-4-11-27-22(24)20-14(2)28-21-16-9-6-5-8-15(16)18(13-17(20)21)23-30(25,26)19-10-7-12-29-19/h5-10,12-13,23H,3-4,11H2,1-2H3

InChI Key

PVHIVEJPFMDISM-UHFFFAOYSA-N

SMILES

CCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=CS4)C

Canonical SMILES

CCCCOC(=O)C1=C(OC2=C1C=C(C3=CC=CC=C32)NS(=O)(=O)C4=CC=CS4)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.